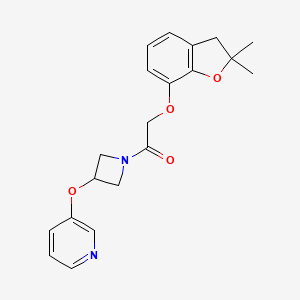![molecular formula C12H16N2OS B2828628 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide CAS No. 380207-88-5](/img/structure/B2828628.png)
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide, also known as Methylphenidate, is a psychostimulant drug that is commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that affects the levels of dopamine and norepinephrine in the brain. The drug is known to improve focus, attention, and cognitive function in individuals with ADHD.
作用機序
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and cognitive function. 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in improved cognitive function, attention, and focus.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate has both biochemical and physiological effects on the body. The drug increases the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. It also increases heart rate, blood pressure, and respiratory rate, which can lead to side effects such as palpitations, hypertension, and tachycardia. 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate can also cause appetite suppression, insomnia, and anxiety.
実験室実験の利点と制限
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and established therapeutic effects. It is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate can have side effects that can affect experimental outcomes. It is also a controlled substance, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research related to 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate. One area of interest is the use of the drug for the treatment of cognitive impairment associated with aging and neurodegenerative diseases. There is also interest in developing new formulations of 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate that can provide sustained release of the drug over a longer period of time. Additionally, there is ongoing research into the potential use of 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate for the treatment of other psychiatric disorders, such as depression and anxiety.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate is a well-studied drug with established therapeutic effects for the treatment of ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. While it has several advantages for use in lab experiments, there are also limitations to its use. There are several future directions for research related to 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate, including its potential use for the treatment of cognitive impairment associated with aging and neurodegenerative diseases.
合成法
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with thiosemicarbazide, followed by the reaction of the resulting intermediate with methyl iodide. This process yields 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide, which is the active ingredient in 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate.
科学的研究の応用
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. The drug has been shown to improve cognitive function, attention, and focus in individuals with ADHD. It is also used off-label for the treatment of depression, anxiety, and other psychiatric disorders. 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamideate has also been studied for its potential use in the treatment of cognitive impairment associated with aging and neurodegenerative diseases.
特性
IUPAC Name |
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)11(15)14-12(16)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYUBHJQXCEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
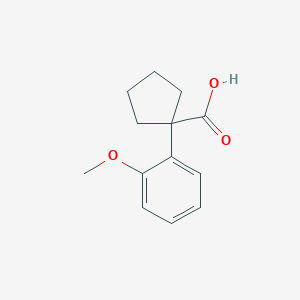
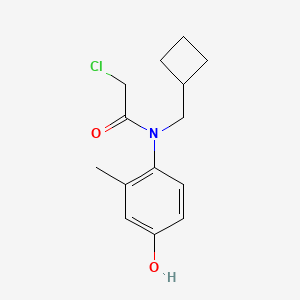
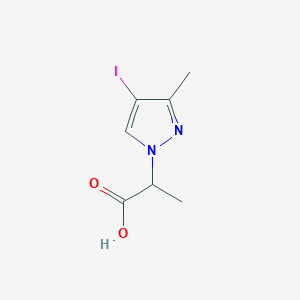
![2-(3,3-Dimethyl-2-oxobutyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2828550.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2828551.png)
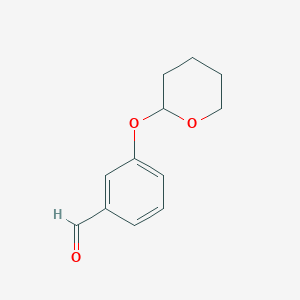
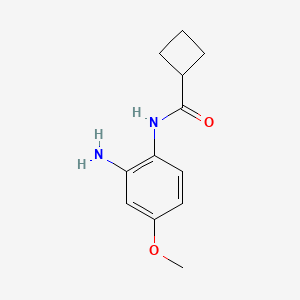
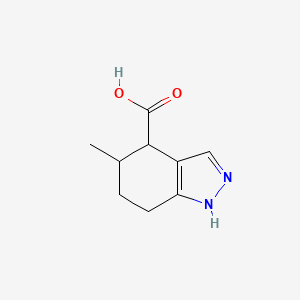
![Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828555.png)
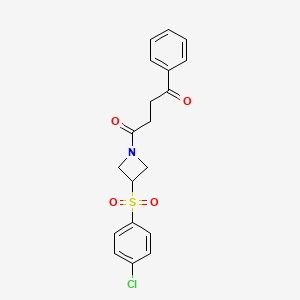
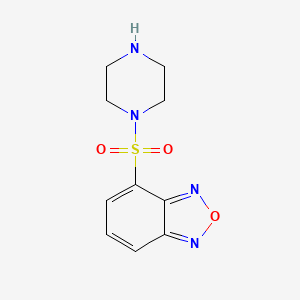
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)
